molecular formula C7H4OS2 B159160 3H-1,2-Benzodithiol-3-one CAS No. 1677-27-6

3H-1,2-Benzodithiol-3-one

Cat. No. B159160
CAS RN: 1677-27-6
M. Wt: 168.2 g/mol
InChI Key: GZTYTTPPCAXUHB-UHFFFAOYSA-N
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Description

3H-1,2-Benzodithiol-3-one is a heterocyclic building block . It is also known as 1,2-benzodithiol-3-one . It may be used as a sulfur-transferring agent for the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphoro di- and phosphoro mono thioates .


Synthesis Analysis

A high yield (85%) route for the synthesis of 3H-1,2-benzodithiol-3-thione (btt) has been reported. The treatment of benzisothiazolinone (Hbit) with P4S10 yielded a mixture of two products which are (btt) and thiobenzisothiazolinone (Htbit). This mixture was characterized and confirmed using FT-IR, 1H-,13C- NMR, (COSY, HSQC)-2D-NMR and GC-MS .


Chemical Reactions Analysis

3H-1,2-Benzodithiol-3-one is reported to react with triphenylphosphine to afford dithiosalicylide . It may be used as a sulfur-transferring agent for the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphoro di- and phosphoro mono thioates .


Physical And Chemical Properties Analysis

3H-1,2-Benzodithiol-3-one has a molecular weight of 168.24 . It is a solid substance with a melting point of 74-77 °C (lit.) . It is soluble in toluene .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

3H-1,2-Benzodithiol-3-one is commonly used for the sulfurization of oligonucleotides due to its high efficiency, fast reaction time, and widespread availability .

Methods of Application

The reagent is quite stable in acetonitrile solution in a silanized amber bottle, but it has relatively poor stability in solution once installed on the DNA synthesizer . The customer weighs an appropriate amount of reagent into the silanized bottle and adds acetonitrile at a concentration of 1g/100mL .

Results or Outcomes

The quality of the products was identical with both reagents. In DNA synthesis, the cycle efficiency seemed to be optimal for Sulfurizing Reagent II when using a 60 second sulfurizing time .

Transformation of H-phosphonothioate and H-phosphonate Diesters

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

3H-1,2-Benzodithiol-3-one may be used as a sulfur-transferring agent for the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphoro di- and phosphoro mono thioates .

Results or Outcomes

Synthesis of Phosphorothioate Oligonucleotides

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

3H-1,2-Benzodithiol-3-one, also known as Beaucage Reagent, is commonly used in the synthesis of phosphorothioate oligonucleotides . This modification increases the stability of nucleic acids and increases nuclease resistance of RNA .

Methods of Application

The reagent is used during the regular synthesis cycle using phosphoramidite chemistry . The customer weighs an appropriate amount of reagent into a silanized bottle and adds acetonitrile at a concentration of 1g/100mL .

Results or Outcomes

The use of this sulfurizing reagent has revolutionized the production of phosphorothioate oligonucleotide analogues . It has made this oligonucleotide modification by far the most common in research .

Heterocyclic Building Block

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

3H-1,2-Benzodithiol-3-one is a heterocyclic building block . It is reported to react with triphenylphosphine to afford dithiosalicylide .

Results or Outcomes

Delivery of siRNA in Cell Culture

Specific Scientific Field

This application is in the field of Molecular Biology .

Summary of the Application

3H-1,2-Benzodithiol-3-one is used in the preparation of phosphorothioate oligonucleotides, which can promote the delivery of siRNA in cell culture . This siRNA uptake is sequence-independent and the length seems to vary between 30 and 70 nucleotides depending on the cell line .

Results or Outcomes

Even though this method is not yet as efficient as the cationic lipids, it opens the way to possible new methods .

Inactivation of Micro RNA (miRNA)

Specific Scientific Field

This application is in the field of Molecular Biology .

Summary of the Application

3H-1,2-Benzodithiol-3-one is used in the preparation of 2’-OMe-RNA oligonucleotides (23-mers, complementary to a target miRNA) with a cholesteryl group at the 3´terminus and phosphorothioates at positions 1 and 2 at the 5´end and at the last four positions at the 3´end . This method may help to elucidate the functions of miRNA .

Safety And Hazards

The safety data sheet for 3H-1,2-Benzodithiol-3-one suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools. It should not be released into the environment .

properties

IUPAC Name

1,2-benzodithiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTYTTPPCAXUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168358
Record name Benzodithiolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2-Benzodithiol-3-one

CAS RN

1677-27-6
Record name 1,2-Benzodithiol-3-one
Source CAS Common Chemistry
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Record name Benzodithiolone
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Record name 1677-27-6
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Record name Benzodithiolone
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Record name 3H-benzo-1,2-dithiol-3-one
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Record name BENZODITHIOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
RP Iyer, LR Phillips, W Egan, JB Regan… - The Journal of …, 1990 - ACS Publications
Several polysulfides were tested as potential sulfur-transfer reagents during the automated synthesis of oligodeoxyribonucleoside phosphorothioates via the “deoxyribonucleoside …
Number of citations: 418 pubs.acs.org
SJ Behroozi, W Kim, KS Gates - The Journal of Organic Chemistry, 1995 - ACS Publications
We have studied the reaction of ro-propanethiol with 3ií-l, 2-benzodithiol-3-one 1-oxide and 5, 5-dimethyl-1, 2-dithiolan-3-one 1-oxide. The major products isolated from these reactions …
Number of citations: 67 pubs.acs.org
L Breydo, KS Gates - Bioorganic & Medicinal Chemistry Letters, 2000 - Elsevier
Hydrodisulfides (RSSH) have previously been implicated as key intermediates in thiol-triggered oxidative DNA damage by the antitumor agent leinamycin. In an effort to better …
Number of citations: 22 www.sciencedirect.com
W Kim, J Dannaldson, KS Gates - Tetrahedron letters, 1996 - Elsevier
Reaction of 3H-1,2-benzodithiol-3-one 1-oxide with primary amines or anilines provides reasonable yields (40–70%) of the corresponding 1,2-benzisothiazolin-3(2H)-ones. These …
Number of citations: 29 www.sciencedirect.com
JB Regan, LR Phillips, SL Beaucage - Organic preparations and …, 1992 - Taylor & Francis
The fhiosulfonate 3H-1, 2-benzodithiol-3-one 1, l-dioxide (4) is a powerful sulfur-transfer reagent for the synthesis of oligodeoxyribonucleoside phosphorothioates via the …
Number of citations: 25 www.tandfonline.com
ZS Cheruvallath, RL Carty, MN Moore… - … process research & …, 2000 - ACS Publications
It is demonstrated that phosphorothioate oligodeoxyribonucleotides can be synthesized on scales from 1 μmol to 150 mmol using phenylacetyl disulfide (PADS) as an efficient and …
Number of citations: 64 pubs.acs.org
SJ Behroozi, CL Barnes, KS Gates - Journal of chemical crystallography, 1998 - Springer
The compound 3H-1,2-benzodithiol-3-one 1-oxide (2) has proven useful in modeling the reactivity of the novel antitumor antibiotic leinamycin (1). The crystal structure of this unusual …
Number of citations: 4 link.springer.com
J Stawinski, M Thelin - The Journal of Organic Chemistry, 1991 - ACS Publications
Formation of O-oxidized products during sulfurization of H-phosphonothioate and H-phosphonate diesters with 3H-1, 2-benzodithiol-3-one 1, 1-dioxide (1) was found to be due to …
Number of citations: 40 pubs.acs.org
V Marchan, M Gibert, A Messeguer, E Pedroso… - …, 1999 - thieme-connect.com
Quantitative oxidation of 3H-1, 2-benzodithiol-3-one to 3H-1, 2-benzodithiol-3-one 1, 1-dioxide (Beaucage sulfurizing reagent) is achieved by reaction of the dithiolanone with a fourfold …
Number of citations: 11 www.thieme-connect.com
R Shukla, A Dhaka, E Aubert… - Crystal Growth & …, 2020 - ACS Publications
Molecular assembly and reactivity have been investigated with a series of 3H-1,2-benzodithiol-3-(thi)one derivatives and their (mixed) selenated analogs. Electrostatic potential …
Number of citations: 11 pubs.acs.org

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